(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol
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Overview
Description
(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol is a chemical compound that features a benzotriazole moiety attached to a phenylbutenol structure. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is of particular interest due to its potential reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol typically involves the reaction of benzotriazole with a suitable phenylbutenol precursor. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzotriazole, followed by nucleophilic substitution with the phenylbutenol derivative under controlled temperature conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the benzotriazole moiety under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The benzotriazole moiety can engage in hydrogen bonding and π-π interactions, while the phenylbutenol structure can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylprop-2-en-1-ol
- (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylhex-2-en-1-ol
Uniqueness
(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol is unique due to its specific chain length and the position of the double bond, which can influence its reactivity and interaction with other molecules. The presence of the benzotriazole moiety also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(benzotriazol-1-yl)-1-phenylbut-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-14(16(20)12-8-4-3-5-9-12)19-15-11-7-6-10-13(15)17-18-19/h2-11,16,20H,1H3/b14-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOUMOIWZCGNK-JLZUIIAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(C1=CC=CC=C1)O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(C1=CC=CC=C1)O)/N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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